molecular formula C9H6N4O B3369604 Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one CAS No. 240815-49-0

Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one

Cat. No.: B3369604
CAS No.: 240815-49-0
M. Wt: 186.17 g/mol
InChI Key: ACGFJKWJHZJQCX-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique chemical structure and versatile applications. This compound belongs to the class of imidazo-pyridine derivatives, which are known for their luminescent properties and potential in various research fields .

Preparation Methods

The synthesis of Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one can be achieved through several synthetic routes. Common methods include:

Industrial production methods often utilize these synthetic routes under optimized conditions to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and proteins, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers.

Properties

IUPAC Name

2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-9-7-4-10-5-13(7)8-6(12-9)2-1-3-11-8/h1-5H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGFJKWJHZJQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N3C=NC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579028
Record name Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240815-49-0
Record name Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
Reactant of Route 2
Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
Reactant of Route 3
Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one

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